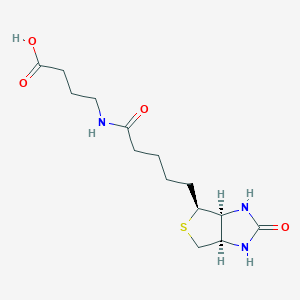

N-Biotinyl-4-aminobutanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXWHXMZPONLDF-KWBADKCTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Biotinyl-4-aminobutanoic acid chemical structure and properties

An In-Depth Technical Guide to N-Biotinyl-4-aminobutanoic Acid

Introduction

This compound is a specialized chemical reagent widely utilized in life sciences and drug development. It serves as a biotinylation reagent, incorporating a biotin moiety onto target molecules, and features a 4-aminobutanoic acid component that acts as a flexible, hydrophilic spacer arm. This structure is crucial for minimizing steric hindrance and maintaining the biological activity of the labeled molecule. The core utility of this compound lies in the high-affinity, non-covalent interaction between biotin and proteins like avidin or streptavidin, a principle that underpins numerous detection and purification systems. This guide provides a comprehensive overview of its chemical structure, properties, applications, and relevant experimental frameworks for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The unique structure of this compound, combining the biotin vitamin with a linker, dictates its function as a versatile tool in biotechnology.

Chemical Structure

The molecule consists of a biotinyl group connected via an amide bond to one end of a 4-aminobutanoic acid spacer, with a terminal carboxylic acid group at the other end.

Caption: Schematic diagram of this compound structure.

Physicochemical and Identification Data

The key properties of this compound are summarized below. This information is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)butanoic acid | |

| CAS Number | 35924-87-9 | [1][2][3] |

| Molecular Formula | C₁₄H₂₃N₃O₄S | [2][3] |

| Molecular Weight | 329.42 g/mol | [3] |

| Purity | >96% | [3] |

| Appearance | White to light yellow powder (inferred from similar compounds) | [4] |

| Storage Temperature | -20°C | [2] |

| SMILES | O=C(CCCC[C@H]1--INVALID-LINK--([H])[C@]2([H])CS1)NCCCC(O)=O | [3] |

Applications in Research and Drug Development

This compound is an amine-reactive biotinylation reagent.[3] Its terminal carboxyl group can be activated to react with primary amines on proteins, peptides, or other molecules. The 4-aminobutanoic acid spacer helps to ensure that the biotin moiety is accessible for binding to streptavidin or avidin, which is fundamental to its application in various assays.

Common applications include:

-

Immunoassays: Used in ELISA, Western blotting, and immunohistochemistry for non-radioactive detection.

-

Affinity Chromatography: Enables the purification of proteins and other biomolecules.

-

Drug Discovery: Employed in the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) as a component of the linker.[3]

-

Biochemical Assays: Serves as a versatile tool for labeling and subsequent detection or isolation of biomolecules.[2]

The operational principle relies on the robust interaction between biotin and streptavidin, which forms one of the strongest known non-covalent bonds in nature.

Caption: The principle of biotin-streptavidin interaction for detection.

Experimental Protocols

While specific protocols are application-dependent, the following sections provide detailed methodologies for the general synthesis of conjugates and their use in affinity purification.

General Protocol for Conjugation to a Primary Amine

This protocol describes the coupling of this compound to a protein via its primary amine groups (e.g., lysine residues) using HATU as a coupling agent.

Materials:

-

This compound

-

Target protein in a suitable buffer (e.g., PBS, pH 7.4)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Desalting column

Methodology:

-

Reagent Preparation: Dissolve this compound and HATU in a minimal amount of anhydrous DMF or DMSO.

-

Activation: Add the base (TEA or DIPEA, 2-3 molar equivalents) to the solution from Step 1 and incubate for 15-20 minutes at room temperature to activate the carboxyl group.

-

Conjugation: Add the activated biotin-linker solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized but can start at 20:1.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against the appropriate buffer.

-

Verification: Confirm successful biotinylation using an assay such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot with streptavidin-HRP.

Caption: Workflow for protein biotinylation using this compound.

General Protocol for Affinity Purification (Pull-Down Assay)

This protocol outlines the use of a biotinylated "bait" protein to isolate its interacting "prey" partners from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing potential interaction partners

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8)

Methodology:

-

Bead Preparation: Wash the streptavidin-coated beads with the wash buffer to remove any preservatives.

-

Bait Immobilization: Incubate the biotinylated bait protein with the washed beads for 30-60 minutes at 4°C to allow for capture.

-

Washing: Wash the beads several times with wash buffer to remove any unbound bait protein.

-

Interaction: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow for bait-prey interaction.

-

Capture and Wash: Capture the beads (e.g., using a magnet for magnetic beads) and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution: Elute the captured protein complexes from the beads using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners.

Safety and Handling

Proper handling and storage are essential to ensure the stability of the reagent and the safety of laboratory personnel.

| Category | Recommendation | Reference(s) |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [1][5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at -20°C. | [1][2] |

| Spill Procedure | Avoid breathing dust. Use dry clean-up procedures. Collect spilled material and dispose of it in accordance with local regulations. | [1][6] |

| First Aid (Eyes) | Rinse with pure water for at least 15 minutes and consult a doctor. | [1] |

| First Aid (Skin) | Wash off with soap and plenty of water. Take off contaminated clothing immediately. | [1] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. This material is a combustible solid. | [1][6] |

Conclusion

This compound is a valuable and versatile reagent in molecular biology and drug development. Its well-defined structure, featuring a biotin handle and a functional spacer, enables a wide range of applications, from routine protein detection to the sophisticated design of therapeutic constructs. Understanding its chemical properties and adhering to established protocols for its use are paramount for achieving reliable and reproducible experimental outcomes.

References

synthesis pathway for N-Biotinyl-4-aminobutanoic acid

An In-depth Technical Guide to the Synthesis of N-Biotinyl-4-aminobutanoic Acid

This technical guide provides a comprehensive overview of the , a valuable biotinylated reagent in life science research. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and biochemical assays. This guide details the chemical principles, experimental procedures, and expected outcomes of the synthesis.

Introduction

This compound is a derivative of biotin, also known as Vitamin H, which is widely utilized as a molecular probe and affinity label due to its high-affinity interaction with avidin and streptavidin. The 4-aminobutanoic acid (GABA) linker provides a spacer arm that reduces steric hindrance, making the biotin moiety more accessible for binding. This compound is a key reagent in various biochemical applications, including immunoassays, affinity chromatography, and cell surface labeling.

Synthesis Pathway Overview

The primary synthetic route to this compound involves the acylation of the primary amine of 4-aminobutanoic acid with an activated form of biotin. The most common and efficient method employs Biotin-N-hydroxysuccinimide ester (Biotin-NHS). This pathway consists of two main stages:

-

Activation of Biotin: The carboxylic acid group of biotin is activated to facilitate nucleophilic attack by the amine. This is typically achieved by converting biotin into its N-hydroxysuccinimide ester.

-

Coupling Reaction: The activated Biotin-NHS is then reacted with 4-aminobutanoic acid in the presence of a base to form the stable amide bond, yielding the final product.

Experimental Protocols

Synthesis of Biotin-N-hydroxysuccinimide Ester (Biotin-NHS)

This protocol describes the synthesis of the activated biotin intermediate.[1]

Materials:

-

D-Biotin

-

N,N'-Disuccinimidyl carbonate

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Dissolve D-Biotin (4.0 mmol, 0.98 g) in anhydrous DMF (120 ml).

-

Add triethylamine (20.0 mmol, 2.80 ml) to the solution.

-

Add N,N'-disuccinimidyl carbonate (4.80 mmol, 1.30 g) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent by rotary evaporation.

-

Triturate the residue with diethyl ether and ethyl acetate.

-

Filter the solid product and wash with diethyl ether to yield Biotin-NHS as a white solid.

Synthesis of this compound

This protocol is adapted from a similar synthesis of a biotinylated amino acid.[1]

Materials:

-

4-Aminobutanoic acid (GABA)

-

Biotin-NHS

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-aminobutanoic acid (3.6 mmol, 0.37 g) in a mixture of triethylamine (8.8 ml), water (2 ml), and acetonitrile (2 ml).

-

In a separate flask, dissolve Biotin-NHS (4.0 mmol, 1.4 g) in DMF (25 ml).

-

Add the Biotin-NHS solution to the 4-aminobutanoic acid solution.

-

Stir the reaction mixture at room temperature for 4-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvents by rotary evaporation.

-

Triturate the resulting residue with dichloromethane to remove unreacted Biotin-NHS and other non-polar impurities.

-

The crude product can be further purified by recrystallization from a methanol/water mixture to obtain the pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| D-Biotin | C₁₀H₁₆N₂O₃S | 244.31 | 58-85-5 |

| N,N'-Disuccinimidyl carbonate | C₉H₈N₂O₇ | 256.17 | 74124-79-1 |

| Biotin-NHS | C₁₄H₁₉N₃O₅S | 341.38 | 35013-72-0 |

| 4-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | 56-12-2 |

| This compound | C₁₄H₂₃N₃O₄S | 329.41 | 35924-87-9 |

Reaction Parameters and Expected Yield

| Parameter | Value | Reference |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 4-5 hours | [1] |

| Expected Yield | ~90% | Based on analogous synthesis[1] |

| Product Purity | >96% | [2] |

Logical Relationships in the Coupling Reaction

The core of the synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. The N-hydroxysuccinimide group is an excellent leaving group, which drives the reaction to completion.

Conclusion

The synthesis of this compound via the Biotin-NHS ester pathway is a robust and high-yielding method. This guide provides the necessary details for its successful implementation in a laboratory setting. The resulting product is a versatile tool for researchers in various fields of biotechnology and drug discovery. Careful execution of the experimental protocol and purification steps will ensure a high-purity product suitable for sensitive applications.

References

N-Biotinyl-4-aminobutanoic Acid: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-4-aminobutanoic acid is a versatile biochemical reagent that plays a crucial role in modern life sciences research. As a derivative of biotin, it leverages the high-affinity interaction between biotin and avidin or streptavidin, enabling the detection, purification, and labeling of a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental considerations and workflow visualizations to empower researchers in their experimental design.

Core Functionality: A Biotinylation Reagent with a Spacer Arm

At its core, this compound is a biotinylation reagent.[1][2][3] It consists of a biotin moiety covalently linked to a 4-aminobutanoic acid spacer. This spacer arm is a critical feature, as it positions the biotin molecule away from the conjugated biomolecule, thereby minimizing steric hindrance and ensuring efficient binding to avidin or streptavidin.[4] The terminal carboxylic acid group on the spacer allows for its conjugation to other molecules, typically primary amines, through the formation of a stable amide bond. This reaction, however, requires the activation of the carboxyl group, a key consideration for its practical application.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃N₃O₄S | [1][2] |

| Molecular Weight | 329.42 g/mol | [1] |

| CAS Number | 35924-87-9 | [1][2] |

| Purity | >96% | [1] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in aqueous base, DMSO (sparingly) |

Key Applications in Biochemistry and Drug Development

The primary utility of this compound lies in its ability to introduce a biotin tag onto target molecules. This process, known as biotinylation, is a cornerstone of many biochemical assays and workflows.

Protein and Peptide Labeling

Biotinylation of proteins and peptides is a fundamental technique for their detection and purification. This compound can be used to label proteins at their primary amine groups (the N-terminus and the ε-amine of lysine residues).

Experimental Workflow: Protein Biotinylation

References

N-Biotinyl-4-aminobutanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-4-aminobutanoic acid is a biotinylating reagent widely utilized in life sciences research.[1] Its structure incorporates a biotin moiety, which exhibits an extraordinarily high affinity for avidin and streptavidin, and a four-carbon spacer arm terminating in a carboxylic acid. This carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to create a reactive compound that readily forms stable amide bonds with primary amines on proteins and other biomolecules. This process, known as biotinylation, is a cornerstone technique for a multitude of applications, including immunoassays, affinity purification, and cellular imaging.[2]

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 35924-87-9 |

| Molecular Formula | C₁₄H₂₃N₃O₄S |

| Molecular Weight | 329.42 g/mol |

Applications in Research

The primary utility of this compound lies in its role as a precursor to amine-reactive biotinylation reagents. Once activated, it serves as a powerful tool for:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylating antibodies allows for highly sensitive detection through streptavidin-enzyme conjugates.

-

Affinity Chromatography: Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin-immobilized resins.

-

Cell Surface Labeling: The activated, water-soluble forms of this reagent can be used to label proteins on the surface of living cells for studying protein trafficking and localization.

-

Drug Delivery: The biotin-avidin interaction is being explored for targeted drug delivery systems, where a biotinylated therapeutic can be directed to a specific site via an avidin-linked targeting moiety.[2]

Experimental Protocol: Protein Biotinylation using this compound N-hydroxysuccinimide Ester

This protocol outlines the general steps for conjugating the N-hydroxysuccinimide (NHS) ester of this compound to a target protein. The NHS ester form is the reactive species that couples with primary amines (e.g., lysine residues) on the protein.

Materials:

-

Target protein to be biotinylated

-

This compound NHS ester

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.2-8.0 (must be amine-free)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Storage Buffer: PBS with optional protein stabilizers (e.g., BSA) and antimicrobials (e.g., sodium azide)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3]

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free Reaction Buffer via dialysis or a desalting column.

-

-

Biotinylation Reagent Preparation:

-

Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[4]

-

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM biotin reagent stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies.[3][4]

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS-ester.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, non-reacted biotinylation reagent and byproducts by applying the reaction mixture to a desalting column (e.g., Sephadex G-25).[3]

-

Elute the biotinylated protein with an appropriate buffer, such as PBS.

-

Alternatively, purify the conjugate by dialysis against a large volume of PBS with several buffer changes.

-

-

Determination of Biotin Incorporation (Optional):

-

The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.[3]

-

-

Storage:

-

Store the purified biotinylated protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to add a protein stabilizer like BSA and a bacteriostatic agent like sodium azide and store at 4°C or, with the addition of glycerol, at -20°C.[5]

-

Experimental Workflow Diagram

References

The Cornerstone of Bioconjugation: A Technical Guide to Biotinylation with Amine-Reactive Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of biotinylation using amine-reactive reagents, a fundamental technique in modern life sciences and drug development. The covalent attachment of biotin to proteins and other biomolecules through their primary amines provides a robust and versatile tool for detection, purification, and interaction studies. This document provides a comprehensive overview of the underlying chemistry, a comparison of available reagents, detailed experimental protocols, and troubleshooting guidance to empower researchers in their scientific endeavors.

The Principle of Amine-Reactive Biotinylation

Biotinylation is the process of covalently attaching biotin, a small vitamin (B7), to a molecule of interest.[1] The extraordinary affinity between biotin and the proteins avidin and streptavidin forms the basis for numerous applications.[1] Amine-reactive biotinylation specifically targets primary amines (-NH₂), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[2]

The most prevalent and effective method for amine-reactive biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin.[1] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

// Reaction arrow node [shape=none, width=0, height=0, label=""]; edge [color="#202124"]; dummy1 [pos="3.5,1.2!"]; dummy2 [pos="4.5,1.2!"]; dummy1 -> dummy2 [label="pH 7.2-8.5", fontcolor="#34A853"]; } Caption: Chemical reaction of amine-reactive biotinylation.

A Comparative Overview of Amine-Reactive Biotinylation Reagents

A variety of amine-reactive biotinylation reagents are available, each with distinct properties that make them suitable for different applications. The choice of reagent depends on factors such as solubility, spacer arm length, and cell membrane permeability.[3][4]

| Reagent Type | Key Characteristics | Spacer Arm Length (Å) | Solubility | Cell Membrane Permeability |

| NHS-Biotin | Standard reagent for general protein biotinylation.[5] | 13.5[5] | Insoluble in aqueous solutions; requires organic solvents like DMSO or DMF.[6] | Permeable[6] |

| Sulfo-NHS-Biotin | Water-soluble version of NHS-Biotin, ideal for cell surface labeling as it does not cross the cell membrane.[3][7] | 13.5 | Soluble in aqueous buffers.[3] | Impermeable[3] |

| NHS-LC-Biotin | Contains a "long chain" (LC) spacer arm to reduce steric hindrance between the biotin and the labeled protein.[8] | 22.4[8] | Insoluble in aqueous solutions. | Permeable |

| Sulfo-NHS-LC-Biotin | Water-soluble version with a long chain spacer arm, suitable for cell surface labeling where steric hindrance is a concern.[8] | 22.4[8] | Soluble in aqueous buffers.[3] | Impermeable[3] |

| NHS-PEG4-Biotin | Contains a polyethylene glycol (PEG) spacer arm, which enhances solubility and reduces aggregation.[9] | 29.0[9] | Soluble in aqueous solutions.[9] | Permeable |

| PFP-Biotin | Pentafluorophenyl (PFP) esters are more reactive than NHS esters, allowing for faster conjugation.[3][4] | 9.6[10] | Insoluble in aqueous solutions. | Permeable |

| TFP-Biotin | Tetrafluorophenyl (TFP) esters offer a balance of high reactivity and stability.[4][11] | Varies | Insoluble in aqueous solutions. | Permeable |

Factors Influencing Biotinylation Efficiency

Several factors critically influence the success of an amine-reactive biotinylation reaction. Careful optimization of these parameters is essential to achieve the desired degree of labeling while preserving the biological activity of the target molecule.

| Parameter | Recommended Range/Consideration | Rationale |

| pH | 7.2 - 8.5[1][12] | The reaction is pH-dependent as the primary amine must be deprotonated to be nucleophilic.[1] At pH values below 7, the reaction rate is significantly reduced.[13] Conversely, at pH values above 8.5, the hydrolysis of the NHS ester is accelerated, reducing its reactivity.[1] |

| Buffer Composition | Amine-free buffers (e.g., PBS, bicarbonate, borate).[14][] | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the efficiency of biotinylation.[14][] |

| Molar Ratio of Biotin Reagent to Protein | 5- to 20-fold molar excess.[1][5] | A molar excess of the biotinylation reagent is required to drive the reaction to completion. The optimal ratio should be determined empirically for each protein.[1] |

| Protein Concentration | 1 - 10 mg/mL[14] | Higher protein concentrations generally lead to more efficient biotinylation.[14] |

| Reaction Time and Temperature | 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[5][14] | Longer incubation times are typically required at lower temperatures. The optimal conditions should be determined based on the stability of the protein.[5] |

Experimental Protocols

This section provides detailed methodologies for protein biotinylation and for assessing the degree of labeling.

General Protocol for Protein Biotinylation using NHS-Ester Reagents

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest

-

Amine-reactive biotinylation reagent (e.g., NHS-LC-Biotin)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of any primary amines.[14]

-

Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in DMF or DMSO to a concentration of 10-20 mg/mL.[1][5]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the protein solution.[5][16] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[5]

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes at room temperature.[14]

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1][5]

HABA Assay for Determining the Degree of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin incorporated into a protein.[12] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[12]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[12]

-

Measure the absorbance at 500 nm (A₅₀₀) and record this as the A₅₀₀ of the HABA/Avidin solution.[12]

-

Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[12]

-

Measure the absorbance at 500 nm again and record this as the A₅₀₀ of the HABA/Avidin/Biotin sample.[12]

-

Calculate the moles of biotin per mole of protein using the appropriate formula provided by the HABA assay kit manufacturer.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive (hydrolyzed) biotin reagent.[14] | Use a fresh vial of the biotinylation reagent.[14] |

| Presence of primary amines in the buffer.[14] | Perform buffer exchange into an amine-free buffer like PBS.[14] | |

| Insufficient molar excess of biotin reagent.[14] | Increase the molar ratio of the biotin reagent to the protein.[14] | |

| Protein Precipitation | High concentration of organic solvent from the biotin stock solution.[14] | Keep the volume of the added biotin stock solution to a minimum (<10% of the total reaction volume).[14] |

| Protein instability under reaction conditions.[14] | Perform the reaction at a lower temperature (4°C).[14] | |

| High Background in Downstream Assays | Incomplete removal of unreacted biotin.[14] | Ensure thorough purification of the biotinylated protein using dialysis or gel filtration.[14] |

| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site.[14] | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[14] Consider alternative labeling chemistries that target other functional groups. |

Applications in Research and Drug Development

Biotinylation using amine-reactive reagents is a cornerstone technique with a wide array of applications:

-

Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of proteins.[1]

-

Affinity Purification: Enables the isolation of specific binding partners from complex biological samples.[1]

-

Protein-Protein Interaction Studies: Facilitates pull-down assays and surface plasmon resonance (SPR) to investigate molecular interactions.[1]

-

Drug Discovery: Biotinylated drug targets can be used to screen for interacting small molecules or biologic drugs.[14]

-

Cell Surface Labeling: The use of water-soluble, membrane-impermeable reagents like Sulfo-NHS-Biotin allows for the specific labeling of proteins on the cell surface.[3]

This guide provides a solid foundation for understanding and implementing amine-reactive biotinylation. By carefully considering the principles, reagent choices, and experimental parameters outlined herein, researchers can effectively utilize this powerful technique to advance their scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. proteochem.com [proteochem.com]

- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Surface protein biotinylation [protocols.io]

- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. vectorlabs.com [vectorlabs.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Spacer Arm Length in Biotinylation Reagents: An In-depth Technical Guide

For researchers, scientists, and drug development professionals leveraging the high-affinity interaction between biotin and avidin proteins, the choice of biotinylation reagent is a critical determinant of experimental success. Beyond the reactive group that dictates which functional groups are targeted, the length and composition of the spacer arm—the molecular chain separating the biotin moiety from the reactive group—play a pivotal role in the efficiency of labeling and subsequent detection or purification. This guide provides a detailed examination of the spacer arm's significance, supported by quantitative data, experimental protocols, and logical visualizations to inform reagent selection and experimental design.

Core Principle: Overcoming Steric Hindrance

The biotin-binding pocket in avidin and its analogues (streptavidin, NeutrAvidin) is situated approximately 9 Å below the protein's surface.[1][2] This structural feature can create significant steric hindrance, impeding the access of the biotin tag to its binding site, especially when the biotin is attached to a large or complex macromolecule like an antibody or a cell-surface protein.[2][3]

A spacer arm acts as a flexible linker that extends the biotin moiety away from the surface of the labeled molecule. This extension minimizes steric clashes and allows the biotin to effectively reach and bind within the deep pocket of the avidin protein.[1][4] Consequently, longer spacer arms are generally associated with enhanced binding interactions between the biotinylated molecule and the avidin conjugate.[1][3]

Impact on Solubility and Non-Specific Binding

The chemical composition of the spacer arm also influences the properties of the biotinylation reagent. Many modern reagents incorporate polyethylene glycol (PEG) chains as spacer arms.[5] These PEG linkers are hydrophilic, which can increase the water solubility of the reagent and the resulting biotinylated molecule.[5][6] This is particularly advantageous when working with proteins that are prone to aggregation. Furthermore, the hydrophilic nature of PEG spacers can help to reduce non-specific binding in assay systems.[6][7]

Quantitative Comparison of Spacer Arm Lengths

The selection of a biotinylation reagent is often a balance between overcoming steric hindrance and other experimental factors. The following table summarizes common amine-reactive biotinylation reagents, highlighting the difference in their spacer arm lengths and the resulting impact on detection.

| Reagent Name | Spacer Arm Length (Å) | Key Characteristics |

| NHS-Biotin | 13.5 Å (1.35 nm) | Standard, short-chain reagent. May be subject to steric hindrance in some applications.[3] |

| Sulfo-NHS-LC-Biotin | 22.4 Å (2.24 nm) | "Long Chain" (LC) version with an aminocaproyl spacer to reduce steric hindrance. Water-soluble due to Sulfo-NHS group.[3][8] |

| Sulfo-NHS-LC-LC-Biotin | 30.5 Å (3.05 nm) | "Long Long Chain" (LC-LC) with an even longer spacer for applications with significant steric hindrance.[3] |

| NHS-PEG4-Biotin | 29.0 Å | Contains a hydrophilic polyethylene glycol (PEG) spacer arm to increase solubility and reduce non-specific binding. |

Data compiled from multiple sources.[3]

A study by Muratsugu and Nishida (2019) directly demonstrated the effect of spacer arm (bridge) length on the binding of HRP-streptavidin. Their results showed that as the bridge length increased, the binding signal of HRP-streptavidin also increased, confirming that longer spacers lead to more efficient detection by overcoming steric hindrance.[3]

Visualizing the Role of the Spacer Arm

To better illustrate these concepts, the following diagrams were generated using Graphviz.

Caption: Diagram illustrating how a long spacer arm overcomes steric hindrance.

Key Experimental Application: Cell Surface Biotinylation and Pulldown

One of the most powerful applications of biotinylation is the specific labeling and isolation of cell surface proteins.[9][10] In this technique, a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) is used to tag proteins exposed on the exterior of intact cells.[11] The cells are then lysed, and the biotinylated proteins are captured using immobilized streptavidin, allowing for their separation from intracellular proteins.[10][12]

Caption: Workflow for cell surface protein biotinylation and affinity pulldown.

Detailed Protocol: Cell Surface Protein Biotinylation and Streptavidin Pulldown

This protocol is a representative methodology for labeling and isolating cell surface proteins from adherent cultured cells.

I. Reagents and Materials

-

Cells: Adherent cells cultured to ~90% confluency (e.g., in 10 cm plates).

-

Biotinylation Reagent: Sulfo-NHS-LC-Biotin. Prepare a fresh 10 mg/mL stock solution in DMSO and immediately dilute to the final working concentration.

-

Buffers:

-

Ice-cold PBS, pH 8.0 (Phosphate Buffered Saline).

-

Quenching Buffer: PBS containing 100 mM Glycine.[11]

-

Lysis Buffer: RIPA buffer or other non-denaturing lysis buffer containing protease inhibitors.

-

-

Affinity Matrix: Immobilized Streptavidin Agarose Beads (50% slurry).[9]

-

Elution Buffer: 2x SDS-PAGE loading buffer.

-

Equipment: Rocking platform, refrigerated centrifuge, cell scrapers.

II. Procedure

-

Cell Preparation:

-

Place culture plates on ice.

-

Gently aspirate the culture medium.

-

Wash the cells twice with 10 mL of ice-cold PBS (pH 8.0) to remove any primary amines from the media.[11]

-

-

Biotinylation Reaction:

-

Prepare the biotinylation solution by diluting the stock Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.25-0.5 mg/mL.[9][11]

-

Add 5 mL of the biotinylation solution to each 10 cm plate, ensuring the cell monolayer is completely covered.

-

Incubate the plates at 4°C for 30 minutes with gentle rocking.[10][11]

-

-

Quenching:

-

Cell Lysis:

-

Aspirate the final wash.

-

Add 1 mL of ice-cold Lysis Buffer to each plate.

-

Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.[11]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant to a new, pre-chilled tube. This is the total protein lysate.

-

-

Streptavidin Pulldown:

-

Washing:

-

Pellet the beads by centrifuging at 3,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads a total of four times with 1 mL of ice-cold Lysis Buffer to remove non-specifically bound proteins.[9]

-

-

Elution:

-

Analysis:

Conclusion

The spacer arm is a critical design feature of biotinylation reagents that directly impacts the efficiency of the biotin-avidin interaction. By physically extending the biotin moiety, a spacer arm, particularly a long-chain or PEGylated version, effectively mitigates steric hindrance, leading to improved performance in a wide array of applications from immunoassays to affinity purification. For researchers and drug development professionals, a thorough understanding of this principle is essential for selecting the optimal reagent and designing robust, reliable, and sensitive experiments.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 11. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]

- 12. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

Navigating the Solubility of N-Biotinyl-4-aminobutanoic Acid: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of N-Biotinyl-4-aminobutanoic acid in dimethyl sulfoxide (DMSO) and various aqueous buffers. Understanding the solubility of this critical reagent is paramount for its effective use in a wide range of applications, including biotinylation of proteins, peptides, and other molecules in drug discovery and development.

Executive Summary

This compound is a widely utilized biotinylation reagent that facilitates the attachment of biotin to primary amine groups. Its solubility is a critical factor in the design and execution of successful labeling experiments. While precise quantitative solubility data for this compound is not always readily published, this guide synthesizes available information from structurally similar compounds to provide a robust framework for its use. Generally, this compound exhibits good solubility in organic solvents like DMSO and limited solubility in aqueous buffers. The recommended practice for preparing aqueous solutions is to first create a concentrated stock solution in DMSO and then dilute it to the desired concentration in the aqueous buffer of choice.

Comparative Solubility Data

To provide a clear reference, the following table summarizes the solubility of this compound and structurally related compounds in DMSO and aqueous buffers. This data, compiled from various supplier technical data sheets, offers valuable insights into the expected solubility behavior of the target compound.

| Compound | Solvent | Reported Solubility |

| This compound | DMSO | Data not available |

| Aqueous Buffers | Data not available | |

| Biotin-NHS | DMSO | ~20 mg/mL[1] |

| Aqueous Buffers | Sparingly soluble[1] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | |

| (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt | DMSO | 1 mg/mL or sparingly soluble[2] |

| PBS (pH 7.2) | 1 mg/mL | |

| Aqueous Base | Soluble[2] | |

| 4-Acetamidobutyric Acid | DMSO | ~20 mg/mL[3] |

| PBS (pH 7.2) | ~10 mg/mL[3] |

Note: The solubility of this compound is expected to be in a similar range to these related compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions for use in typical biotinylation experiments.

Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a suitable microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mg/mL).

-

Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Store the DMSO stock solution at -20°C in a desiccated environment.

Preparation of a Working Solution in Aqueous Buffer

Objective: To prepare a dilute working solution of this compound in an aqueous buffer suitable for biotinylation reactions.

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Vortex mixer

Procedure:

-

Determine the final desired concentration of this compound in the aqueous buffer.

-

Calculate the volume of the DMSO stock solution required to achieve this final concentration upon dilution.

-

Add the appropriate volume of the aqueous buffer to a new tube.

-

While vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock solution. This gradual addition is crucial to prevent precipitation of the compound.

-

Use the freshly prepared aqueous working solution immediately for your experiment. It is generally not recommended to store aqueous solutions of biotinylation reagents for extended periods.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key decision-making process and workflow for the solubilization and use of this compound.

Caption: Workflow for preparing this compound solutions.

Caption: Decision pathway for solubilizing this compound.

Conclusion

The successful application of this compound in research and development is critically dependent on proper handling and solubilization. While direct quantitative solubility data remains elusive, the information on analogous compounds provides a strong predictive framework. By utilizing a two-step dissolution process involving an initial high-concentration stock in DMSO followed by careful dilution into the desired aqueous buffer, researchers can consistently prepare effective working solutions for their biotinylation needs. This guide provides the necessary data and protocols to empower scientists to confidently and effectively use this important biochemical tool.

References

In-Depth Technical Guide: The Mechanism of NHS Ester Reactions with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the N-hydroxysuccinimide (NHS) ester reaction with primary amines, a cornerstone of bioconjugation chemistry. It details the reaction mechanism, critical parameters, and standardized protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a classic example of nucleophilic acyl substitution.[1] The reaction proceeds efficiently under physiologic to slightly alkaline conditions (pH 7.2 to 9) to form a highly stable, covalent amide bond.[2]

The process unfolds in two key steps:

-

Nucleophilic Attack: The unprotonated primary amine (R-NH₂), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[3]

-

Tetrahedral Intermediate and Leaving Group Departure: This attack forms a transient, unstable tetrahedral intermediate.[3] The intermediate rapidly collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as the leaving group.[1][3]

The effectiveness of this reaction hinges on the properties of the NHS group. It is an excellent leaving group, which makes the parent molecule highly reactive toward primary amines.[1]

Caption: The reaction pathway of an NHS ester with a primary amine.

Critical Parameters Influencing the Reaction

Optimizing the NHS ester-amine coupling requires careful control over several experimental conditions. The reaction is a competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[]

pH

The pH of the reaction buffer is the most critical factor. It dictates a trade-off between the reactivity of the target amine and the stability of the NHS ester.[5]

-

Amine Reactivity: The reacting species is the unprotonated primary amine. At pH values below the amine's pKa, the group is predominantly protonated (-NH₃⁺) and non-nucleophilic.[5][6] As the pH increases above the pKa, the concentration of the reactive, deprotonated form (-NH₂) rises, accelerating the conjugation reaction.[5]

-

NHS Ester Stability: NHS esters are susceptible to hydrolysis, which inactivates the reagent. The rate of hydrolysis increases significantly with rising pH.[2][7]

The optimal pH is therefore a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of reactive amine while minimizing the rate of competing hydrolysis.[2][8]

Quantitative Data: NHS Ester Hydrolysis

The stability of the NHS ester in aqueous solution is inversely proportional to the pH.

| pH | Temperature | Approximate Half-life of NHS Ester | Citation(s) |

| 7.0 | 0°C | 4 - 5 hours | [2][7] |

| 8.0 | Room Temp. | ~210 minutes | [9] |

| 8.5 | Room Temp. | ~180 minutes | [9] |

| 8.6 | 4°C | 10 minutes | [2][7] |

| 9.0 | Room Temp. | ~125 minutes | [9] |

| Table 1: The effect of pH and temperature on the hydrolytic half-life of representative NHS esters. |

Amine Reactivity and pKa

The primary targets for NHS esters on proteins are the N-terminal α-amino group and the ε-amino group of lysine side chains.[5] Their different pKa values influence their reactivity at a given pH.

-

N-terminus (α-amino): Average pKa ≈ 7.7.[10] This lower pKa makes the N-terminus more reactive than lysine side chains at physiological pH.

-

Lysine (ε-amino): Average pKa ≈ 10.5.[10][11] A smaller fraction of lysine residues are deprotonated and reactive at physiological pH, but their sheer abundance on most proteins makes them the primary sites of labeling.[12]

Reactant Concentration, Temperature, and Solvents

-

Concentration: To favor the desired aminolysis over hydrolysis, reactions should be performed with the protein at a reasonably high concentration (typically >2 mg/mL).[13][14]

-

Temperature: Reactions are commonly performed at room temperature (for 0.5-4 hours) or 4°C (for 2-12 hours).[2][8] Lower temperatures slow down both the conjugation and hydrolysis reactions, which can be beneficial for labile proteins or when longer reaction times are needed.[]

-

Solvents: Water-insoluble NHS esters must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[8][15] It is crucial to use anhydrous solvents, as any moisture will hydrolyze the ester.[16]

Standardized Experimental Protocol: Protein Labeling

This section provides a generalized workflow for labeling a protein with an NHS ester-activated molecule (e.g., a fluorescent dye).

Materials

-

Protein Solution: 2-10 mg/mL of purified protein.

-

Labeling Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate buffer, pH 7.2-8.5.[2][12] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction .[2][13]

-

NHS Ester Stock Solution: 1-10 mg/mL solution of the NHS ester prepared fresh in anhydrous DMSO or DMF.[17][18]

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH ~8.0, to terminate the reaction.[2][14]

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis to remove unreacted label.[12][18]

Experimental Workflow

Caption: A generalized workflow for protein conjugation using an NHS ester.

Step-by-Step Methodology

-

Buffer Exchange: Ensure the protein is in the appropriate amine-free labeling buffer at the desired concentration.[18]

-

Prepare NHS Ester: Immediately before starting the reaction, dissolve the NHS ester in anhydrous DMSO or DMF.[8]

-

Initiate Reaction: Add a 5 to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[12]

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[8][12]

-

Quench: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[13][14]

-

Purify: Remove the unreacted/hydrolyzed label and the NHS byproduct from the protein conjugate using a desalting column or dialysis.[18] The labeled protein is typically collected in the first colored fraction from a size-exclusion column.[18]

Summary of Quantitative Parameters

| Parameter | Recommended Range/Value | Rationale & Impact | Citation(s) |

| Reaction pH | 7.2 - 8.5 | Optimal balance between amine nucleophilicity and NHS ester hydrolysis. | [2][][8] |

| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | A higher ratio drives the reaction but increases the risk of over-labeling and aggregation. | [12] |

| Reaction Time | 0.5 - 4 hours (RT) or 2-12 hours (4°C) | Dependent on reactant stability and desired degree of labeling. | [2][8] |

| Temperature | 4°C to 25°C | Lower temperatures increase reagent stability but decrease reaction rate. | [] |

| Protein Concentration | > 2 mg/mL | Higher concentration favors aminolysis over hydrolysis. | [14] |

| Buffer Composition | PBS, Bicarbonate, Borate | Must be free of extraneous primary amines. | [2][12] |

| Table 2: Key experimental parameters for optimizing NHS ester conjugation reactions. |

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acids - Lysine [biology.arizona.edu]

- 12. glenresearch.com [glenresearch.com]

- 13. benchchem.com [benchchem.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. setabiomedicals.com [setabiomedicals.com]

The Biotin-Avidin Interaction: A Comprehensive Technical Guide for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exceptionally high affinity and specificity of the interaction between biotin (vitamin B7) and the protein avidin, along with its bacterial analog streptavidin, have established this system as a cornerstone of modern life sciences research and drug development. This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range, making it practically irreversible under many experimental conditions. This remarkable stability, coupled with the small size of biotin which minimizes interference with the biological activity of labeled molecules, has led to its widespread adoption in a vast array of applications. These include protein detection and purification, immunoassays, cell surface labeling, and drug delivery. This guide provides an in-depth technical overview of the biotin-avidin system, its variants, and its practical applications in protein studies.

Core Principles of the Biotin-Avidin Interaction

The interaction is characterized by the rapid formation of a stable complex between four molecules of biotin and one tetrameric avidin or streptavidin protein. This bond is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents, providing a robust and versatile tool for researchers. The strength of this interaction is significantly greater than that of typical antibody-antigen interactions, by a factor of 10³ to 10⁶.

Key Players: Avidin, Streptavidin, and Neutravidin

While avidin is the archetypal biotin-binding protein, its high isoelectric point (pI) and glycosylation can lead to non-specific binding in certain applications. To address this, streptavidin and neutravidin have been widely adopted. A summary of their key properties is presented below.

| Property | Avidin | Streptavidin | Neutravidin |

| Source | Chicken egg white | Streptomyces avidinii | Deglycosylated avidin |

| Molecular Weight (tetramer) | ~66-68 kDa | ~53 kDa | ~60 kDa |

| Biotin Binding Sites | 4 | 4 | 4 |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | ~10⁻¹⁵ M |

| Association Rate Constant (kon) | 1 x 10⁵ - 7 x 10⁷ M⁻¹s⁻¹ | 1.73 x 10⁷ M⁻¹s⁻¹ | Not widely reported |

| Dissociation Rate Constant (koff) | 3.10 x 10⁻⁵ s⁻¹ (for streptavidin) | Not widely reported | Not widely reported |

| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 |

| Glycosylation | Yes | No | No |

| Non-specific Binding | High | Low | Lowest |

Experimental Applications and Protocols

The biotin-avidin system is integral to a multitude of techniques for studying proteins. Below are detailed protocols for some of the most common applications.

Protein Biotinylation

The covalent attachment of biotin to a protein of interest is the first step in many biotin-avidin-based assays.

Protocol: NHS-Ester Biotinylation of Primary Amines

This protocol is suitable for labeling proteins via primary amines (e.g., lysine residues).

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.

-

Biotin Reagent Preparation: Immediately before use, dissolve an NHS-ester of biotin (e.g., NHS-Biotin) in an organic solvent like DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin reagent to the protein solution. The exact ratio may need to be optimized depending on the protein and its concentration.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 10-20 mM.

-

Purification: Remove excess, unreacted biotin by dialysis, size-exclusion chromatography, or a desalting column.

Logical Workflow for Protein Biotinylation

Caption: Workflow for protein biotinylation using an NHS-ester of biotin.

Enzyme-Linked Immunosorbent Assay (ELISA)

The biotin-avidin system significantly enhances the sensitivity of ELISAs.

**Protocol: Sandwich ELISA with Strept

Stability and Storage of N-Biotinyl-4-aminobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-4-aminobutanoic acid is a biotinylated reagent widely utilized in life science research as a versatile tool for labeling and purification of biomolecules. Its structure, comprising a biotin moiety linked to a 4-aminobutanoic acid spacer, enables the highly specific and strong non-covalent interaction with avidin and streptavidin, forming the basis for numerous detection and isolation systems. Understanding the stability profile and optimal storage conditions of this reagent is paramount to ensure its efficacy and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and storage of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₄H₂₃N₃O₄S |

| Molecular Weight | 329.42 g/mol |

| CAS Number | 35924-87-9 |

| Appearance | White to light yellow powder |

| Purity | Typically >96% (HPLC) |

| Solubility | Soluble in aqueous base and DMSO (sparingly) |

Recommended Storage Conditions

To maintain the integrity and functionality of this compound, it is crucial to adhere to appropriate storage conditions. Based on information from various suppliers, the following general recommendations are provided. However, it is always advisable to consult the specific product datasheet for the most accurate information.

| Condition | Short-Term Storage | Long-Term Storage |

| Temperature | 2-8°C[1] | -20°C[2] |

| Atmosphere | Dry, inert gas | Dry, inert gas |

| Container | Tightly sealed container | Tightly sealed container |

| Light | Protect from light | Protect from light |

Key Storage Considerations:

-

Hygroscopic Nature: The compound can be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is essential to store it in a dry environment and keep the container tightly sealed.

-

Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation due to oxidation.

-

Light Sensitivity: Although specific photostability data is limited, it is good practice to protect the compound from light to prevent potential photodegradation.

Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The amide linkage between the biotin and the 4-aminobutanoic acid spacer is susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to the cleavage of the molecule into biotin and 4-aminobutanoic acid. Studies on similar biotinylated compounds have shown that the amide bond can be labile under certain conditions.

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. While the melting point is high (around 295-297 °C), prolonged exposure to temperatures above the recommended storage conditions can lead to a gradual loss of purity and activity.

Oxidative Degradation

The sulfur atom in the thiophane ring of the biotin moiety is susceptible to oxidation. This can lead to the formation of biotin sulfoxide and biotin sulfone, which may have altered binding affinity for avidin or streptavidin.

Photodegradation

Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. The exact photodegradation products are not well-characterized for this specific compound, but it is a common degradation pathway for many organic molecules.

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of this compound, a comprehensive stability testing program should be implemented. The following are general experimental protocols based on ICH guidelines for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

1. Acid and Base Hydrolysis:

-

Protocol: Dissolve this compound in a solution of 0.1 M HCl and another in 0.1 M NaOH. Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Thermal Stress:

-

Protocol: Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for several weeks.

-

Analysis: At specified time points, withdraw samples and analyze for purity and degradation products using HPLC.

3. Oxidative Degradation:

-

Protocol: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a set time.

-

Analysis: Analyze the sample by HPLC to assess the extent of degradation and identify oxidative degradation products.

4. Photostability:

-

Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC to determine the extent of photodegradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the product under recommended storage conditions.

| Study Type | Storage Conditions | Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months or longer |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Package the this compound in the intended storage container.

-

Place the samples in stability chambers maintained at the conditions specified in the table above.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.

Signaling Pathways and Applications

This compound itself is not directly involved in specific signaling pathways as an endogenous molecule. Its utility lies in its ability to be conjugated to other molecules (proteins, nucleic acids, etc.), which can then be used to study various biological processes. The biotin moiety serves as a powerful tag for detection and purification.

Biotin, the core component, is an essential vitamin that acts as a cofactor for several carboxylases involved in key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.

References

Methodological & Application

Application Notes and Protocols: Biotinylation of Cell Surface Proteins using N-Biotinyl-4-aminobutanoic acid N-hydroxysuccinimide ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a powerful technique for labeling and subsequently isolating cell surface proteins. This process involves the covalent attachment of biotin to proteins, which can then be captured with high specificity using avidin or streptavidin-conjugated supports. N-Biotinyl-4-aminobutanoic acid, typically used as its N-hydroxysuccinimide (NHS) ester, is an amine-reactive biotinylation reagent. It efficiently labels accessible primary amines (the N-terminus and the side chain of lysine residues) on extracellular domains of membrane proteins.[1][2][3][4] This application note provides a detailed protocol for the biotinylation of cell surface proteins on live cells using this compound NHS ester, followed by protein isolation and analysis.

Principle of the Method

The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9, to form stable amide bonds.[1][4] The reagent is designed to be membrane-impermeable when used under appropriate conditions (e.g., on ice), ensuring that only proteins on the outer surface of the plasma membrane are labeled.[5][6] Following the biotinylation reaction, excess reagent is quenched, and the cells are lysed. The biotinylated proteins can then be affinity-purified using streptavidin-conjugated beads.

Quantitative Data Summary

Successful biotinylation of cell surface proteins relies on optimizing several key parameters. The following table summarizes recommended quantitative data for various steps of the protocol.

| Parameter | Recommended Range/Value | Notes |

| Cell Confluency | 70-95% | Ensures a sufficient number of healthy cells for labeling.[7][8] |

| Biotinylation Reagent Concentration | 0.25 - 2.5 mg/mL | The optimal concentration may vary depending on the cell type and protein abundance.[5][8][9][10] |

| Reaction pH | 7.2 - 8.3 | NHS esters react efficiently with primary amines in this pH range.[1][4][5][9] |

| Reaction Temperature | 4°C or on ice | Minimizes internalization of the biotin reagent and membrane trafficking, ensuring cell surface specificity.[5][6][8][11] |

| Incubation Time | 10 - 60 minutes | Longer incubation times may increase labeling efficiency but also risk internalization.[1][5][7][8][10][12] |

| Quenching Agent | 50 - 100 mM Glycine or Tris | Effectively stops the biotinylation reaction by reacting with excess NHS ester.[1][8][9][12][13] |

| Quenching Time | 5 - 15 minutes | Sufficient time to ensure all reactive biotin is quenched.[8] |

Experimental Protocols

Materials and Reagents

-

Cells of interest (adherent or suspension)

-

This compound N-hydroxysuccinimide (NHS) ester

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold[1][8][13]

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer with a reducing agent)

Experimental Workflow Diagram

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin succinimidyl ester (CAS 35013-72-0) | Abcam [abcam.com]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Cell surface biotinylation [protocols.io]

- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for N-Biotinyl-4-aminobutanoic acid in Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-4-aminobutanoic acid is a versatile, amine-reactive biotinylation reagent employed for covalently attaching a biotin label to proteins and other biomolecules. This process, known as biotinylation, is a cornerstone of modern life sciences research, enabling the sensitive detection and affinity purification of proteins and their interaction partners. The exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for numerous applications, including immunoprecipitation (IP), pull-down assays, enzyme-linked immunosorbent assays (ELISAs), and Western blotting.[1][2][3][4]

These application notes provide a detailed protocol for the use of this compound (as an N-hydroxysuccinimide [NHS] ester) for the immunoprecipitation of target proteins, with a particular focus on cell-surface proteins.

Principle of the Method

The immunoprecipitation protocol using this compound involves a two-stage process. Initially, the amine-reactive NHS ester of this compound is used to label proteins on their primary amines (the N-terminus and the ε-amine of lysine residues). When studying cell-surface proteins, a membrane-impermeable version of the reagent is used to selectively label proteins on the exterior of the cell. Following biotinylation, the cells are lysed, and the biotinylated protein of interest is captured from the cell lysate using streptavidin-conjugated beads. The entire complex (streptavidin bead, biotinylated protein, and any interacting partners) is then washed to remove non-specific binders, and the captured proteins are eluted for downstream analysis, such as SDS-PAGE and mass spectrometry.

Applications

-

Immunoprecipitation (IP) of a specific protein: To isolate a protein of interest for further characterization.

-

Co-Immunoprecipitation (Co-IP): To identify and study proteins that interact with a biotinylated "bait" protein.[1][2]

-

Cell Surface Protein Profiling: To specifically label and identify proteins exposed on the cell surface, which is crucial for studying receptors, transporters, and cell-cell interaction molecules.

-

Studying Post-Translational Modifications: To enrich for a specific protein to analyze its modifications.

-

Drug Target Discovery: To identify the cellular binding partners of a biotinylated small molecule drug.

Quantitative Data Presentation

The following tables represent typical quantitative data obtained from a mass spectrometry-based analysis of proteins immunoprecipitated using a biotinylation approach. Table 1 provides an example of proteins identified in a pull-down experiment targeting a specific cell surface receptor, while Table 2 illustrates a comparative analysis to identify dynamic protein interactions upon ligand stimulation.

Table 1: Proteins Identified by Immunoprecipitation of Biotinylated EGFR

| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts | Sequence Coverage (%) |

| P00533 | EGFR | Epidermal growth factor receptor | 152 | 68 |

| P06241 | GRB2 | Growth factor receptor-bound protein 2 | 45 | 55 |

| Q13324 | SHC1 | SHC-transforming protein 1 | 38 | 42 |

| P43403 | SOS1 | Son of sevenless homolog 1 | 25 | 31 |

| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 21 | 48 |

This table is a representative example compiled from descriptions of quantitative proteomics data.[5][6]

Table 2: Comparative Analysis of EGFR Interactors With and Without EGF Stimulation

| Protein ID (UniProt) | Gene Name | Fold Change (EGF-stimulated / Unstimulated) | p-value |

| P00533 | EGFR | 1.2 | 0.04 |

| P06241 | GRB2 | 3.5 | <0.01 |

| Q13324 | SHC1 | 4.1 | <0.01 |

| P43403 | SOS1 | 2.8 | <0.05 |